molecular formula C7H4N2O4 B12962619 5-Nitrobenzo[d]isoxazol-7-ol

5-Nitrobenzo[d]isoxazol-7-ol

Cat. No.: B12962619
M. Wt: 180.12 g/mol
InChI Key: DHVGZTABXRYBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrobenzo[d]isoxazol-7-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[d]isoxazol-7-ol typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 under moderate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d]isoxazol-7-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitroso or hydroxylamine derivative.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted isoxazoles.

Scientific Research Applications

5-Nitrobenzo[d]isoxazol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d]isoxazol-7-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-1,2-benzoxazole
  • 5-Nitro-1,2-benzisoxazole
  • 5-Nitro-1,2-benzothiazole

Uniqueness

5-Nitrobenzo[d]isoxazol-7-ol is unique due to its specific substitution pattern and the presence of both a nitro group and an isoxazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the nitro group can enhance its reactivity and potential for biological activity .

Properties

Molecular Formula

C7H4N2O4

Molecular Weight

180.12 g/mol

IUPAC Name

5-nitro-1,2-benzoxazol-7-ol

InChI

InChI=1S/C7H4N2O4/c10-6-2-5(9(11)12)1-4-3-8-13-7(4)6/h1-3,10H

InChI Key

DHVGZTABXRYBQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.